molecular formula C23H29NO3S B1652498 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1448074-96-1

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No. B1652498
CAS RN: 1448074-96-1
M. Wt: 399.5
InChI Key: HDMFGCLMBNXPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that belongs to the class of ketones. It is commonly referred to as TBSPP and is widely used in scientific research. TBSPP has a unique structure that makes it an important compound in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of TBSPP involves its ability to bind to the ATP-binding site of the target enzyme or receptor. This binding results in the inhibition of the enzyme or receptor activity, leading to downstream effects on various signaling pathways. The inhibition of GSK-3β by TBSPP has been shown to promote cell survival, reduce inflammation, and enhance neurogenesis.
Biochemical and Physiological Effects:
TBSPP has been reported to have various biochemical and physiological effects, including the promotion of cell survival, reduction of inflammation, and enhancement of neurogenesis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TBSPP has several advantages for use in lab experiments. It is a potent and specific inhibitor of certain enzymes and receptors, making it a valuable tool for studying their function. TBSPP is also stable and easy to handle, making it suitable for use in various experimental settings. However, TBSPP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of TBSPP in scientific research. One potential application is in the development of new therapeutics for the treatment of neurological disorders such as Alzheimer's disease and bipolar disorder. TBSPP has also been shown to have potential as an anti-inflammatory agent and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to explore the full potential of TBSPP in these and other areas.
Conclusion:
In conclusion, TBSPP is a valuable tool for scientific research due to its ability to inhibit certain enzymes and receptors. It has several biochemical and physiological effects and has potential applications in the development of new therapeutics. While TBSPP has some limitations, its advantages make it a valuable compound in the field of medicinal chemistry. Further research is needed to fully explore its potential in various areas of scientific research.

Scientific Research Applications

TBSPP has been widely used in scientific research as a tool to study the function of certain enzymes and receptors. It has been found to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various physiological processes. TBSPP has also been reported to inhibit the activity of certain protein kinases such as cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1).

properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-23(2,3)28(26,27)20-14-15-24(17-20)22(25)16-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMFGCLMBNXPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139749
Record name 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

CAS RN

1448074-96-1
Record name 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448074-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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